![molecular formula C10H8BrNO B087775 7-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 1290634-35-3](/img/structure/B87775.png)
7-Bromo-2-methylisoquinolin-1(2H)-one
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Description
Synthesis Analysis
The synthesis of related bromoisoquinoline derivatives involves several methods, including lithiation, formylation, reductive amination, and subsequent modifications to introduce bromo groups and other substituents. A notable method involves the one-pot synthesis combining palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, demonstrating the compound's versatility and the efficiency of modern synthetic approaches (Xie et al., 2018).
Scientific Research Applications
Synthesis Methods
Several studies have explored the synthesis of bromoisoquinoline derivatives, highlighting their importance in organic chemistry. For instance, the synthesis of 8-bromoisoquinolines showcases modifications of the Pomeranz-Fritsch ring synthesis, suggesting mechanisms for the formation of complex isoquinoline derivatives (Armengol, Helliwell, & Joule, 2000). Another study presents a convenient synthesis of tetrahydroisoquinoline derivatives via reductive amination, underlining the versatility of bromoisoquinolines in synthesizing structurally diverse compounds (Zlatoidský & Gabos, 2009).
Photochemical Properties
Research into the photochemical properties of bromoisoquinoline derivatives reveals their potential as photoremovable protecting groups. For example, studies on 8-bromo-7-hydroxyquinoline caged acetate have examined its behavior in various solutions, highlighting its utility in releasing protected substrates upon light exposure (An et al., 2009). This makes such compounds valuable tools in photochemistry and cellular studies.
Pharmaceutical Intermediates
Bromoisoquinoline derivatives serve as key intermediates in the synthesis of complex molecules with potential pharmaceutical applications. A study on the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline outlines a novel approach for introducing a methyl group at a critical position, demonstrating the role of bromoisoquinolines in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018). Additionally, the development of a one-pot method to synthesize isoquinolin-1(2H)-ones using palladium-catalyzed C-H activation illustrates the advanced methodologies employing bromoisoquinolines for constructing complex organic frameworks (Xie, Dai, Niu, & Ma, 2018).
properties
IUPAC Name |
7-bromo-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFZIKRCCTBSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylisoquinolin-1(2H)-one |
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